4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide
Overview
Description
4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound with a complex structure that includes a piperazine ring, an aminoethyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating continuous flow techniques and advanced purification methods such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.
Scientific Research Applications
4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
Tyramine: A naturally occurring trace amine derived from tyrosine, known for its role in neurotransmission.
Tris(2-aminoethyl)amine: An organic compound with a similar aminoethyl group, used in coordination chemistry and as a crosslinking agent.
Uniqueness
4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide, often referred to as a sulfonamide compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an aminoethyl and dimethylsulfonamide group. Its chemical formula is , and it is characterized by the following structural attributes:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Sulfonamide Group : Contributes to its biological activity by mimicking para-aminobenzoic acid (PABA), essential for bacterial folate synthesis.
The primary mechanism of action involves the inhibition of specific enzymes, particularly those involved in folate synthesis. Sulfonamides like this compound inhibit dihydropteroate synthase, an enzyme crucial for bacterial growth. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division without directly killing the bacteria .
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial properties against various gram-positive and some gram-negative bacteria. The compound has been investigated for its potential as an antimicrobial agent due to its ability to disrupt folate synthesis pathways in bacteria .
Enzyme Inhibition Studies
Studies have shown that this compound can act as an inhibitor for several enzymes:
- α-Glucosidase Inhibition : This compound has been evaluated alongside other piperazine derivatives for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. It demonstrated noncompetitive inhibition, suggesting potential as an antidiabetic agent .
- Acetylcholinesterase Inhibition : Similar compounds have shown activity against human acetylcholinesterase, which is relevant in treating neurodegenerative disorders like Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of sulfonamide compounds showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential use in treating bacterial infections. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, revealing significant activity at low concentrations .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperazine derivatives but is distinct due to its specific sulfonamide group. This unique combination enhances its reactivity and biological activity compared to related compounds such as:
- Tris(2-aminoethyl)amine : Primarily used in coordination chemistry.
- Tyramine : Known for neurotransmitter roles but lacks the same antibacterial properties.
Properties
IUPAC Name |
4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCAHTIUYPZIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.